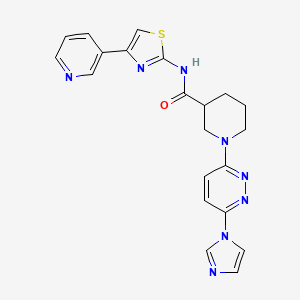

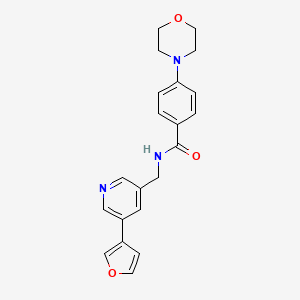

![molecular formula C20H16ClN3O4 B2502889 1-[(4-氯苯基)甲基]-N-(2-甲基-5-硝基苯基)-6-氧代吡啶-3-羧酰胺 CAS No. 941884-62-4](/img/structure/B2502889.png)

1-[(4-氯苯基)甲基]-N-(2-甲基-5-硝基苯基)-6-氧代吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxylic acid derivatives and hydrazide derivatives with various substituents on the benzene ring. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is described, which includes the introduction of chloro, hydroxyl, and nitro substituents . Similarly, the synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves reactions with sodium nitrite to introduce a nitroso group and subsequent reactions to form azo dyes and hydrazone-type derivatives . These methods could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analysis and molecular modeling. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using X-ray diffraction . Additionally, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined and analyzed, revealing intermolecular hydrogen bonds and C=H...O interactions . These techniques could be applied to determine the molecular structure of "1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide".

Chemical Reactions Analysis

The papers describe various chemical reactions involving carboxylic acid derivatives. For example, the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite to afford a nitroso group-containing compound, and the condensation of hydrazide with aromatics and carboaldehydes to form hydrazone-type derivatives . These reactions indicate the reactivity of the carboxylic acid moiety and its derivatives, which could be relevant for understanding the chemical reactions of the compound .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide", they do provide information on the properties of structurally related compounds. For instance, the antioxidant activity of certain derivatives was screened, and some compounds were identified as potent antioxidants . The antibacterial activity of 1,4-disubstituted pyrrolidinone derivatives was also evaluated, with some derivatives exhibiting high antibacterial activity . These findings suggest that the compound may also possess biological activities that could be explored further.

科学研究应用

抗惊厥烯酮中的氢键

该分子在抗惊厥烯酮中的氢键方面表现出显著的特性。Kubicki、Bassyouni和Codding(2000)的研究讨论了相关化合物的晶体结构,突出了氢键和分子构象在药理活性化合物中的重要性(Kubicki, Bassyouni, & Codding, 2000)。

合成和作为中枢神经系统活性剂的评价

Thomas、Nanda、Kothapalli和Hamane(2016)的一项相关研究探讨了与1-[(4-氯苯基)甲基]-N-(2-甲基-5-硝基苯基)-6-氧代吡啶-3-羧酰胺结构相似的化合物的合成和药理评价。这项研究表明这些化合物在治疗抑郁症和增强认知功能方面的潜在应用,突出了这些化合物的中枢神经系统(CNS)活性(Thomas, Nanda, Kothapalli, & Hamane, 2016)。

合成和晶体结构表征

Guo、Zhang和Xia(2015)的工作侧重于类似化合物的合成和结构分析,为了解这类分子的生物活性和潜在应用提供了见解,这对于分子构型和分子间相互作用至关重要(Guo, Zhang, & Xia, 2015)。

抗微生物特性

Akbari等人(2008)对相关化合物进行的研究表明它们作为抗微生物剂的潜力。这项研究强调了结构特征在确定这类化合物对各种微生物菌株的功效方面的重要性(Akbari et al., 2008)。

化学合成和反应性

Kinoshita、Takeuchi、Kondoh和Furukawa(1989)研究了相关化合物的反应性,为1-[(4-氯苯基)甲基]-N-(2-甲基-5-硝基苯基)-6-氧代吡啶-3-羧酰胺衍生物的化学合成和潜在应用提供了宝贵的见解(Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989)。

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-13-2-8-17(24(27)28)10-18(13)22-20(26)15-5-9-19(25)23(12-15)11-14-3-6-16(21)7-4-14/h2-10,12H,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYDONFBBRYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

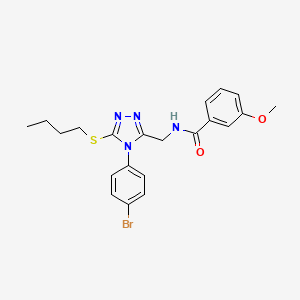

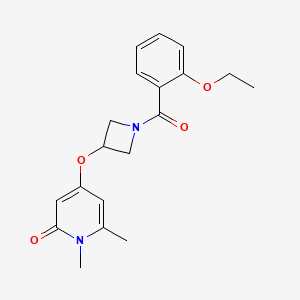

![N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2502806.png)

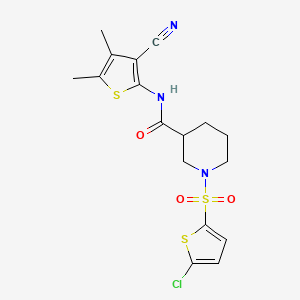

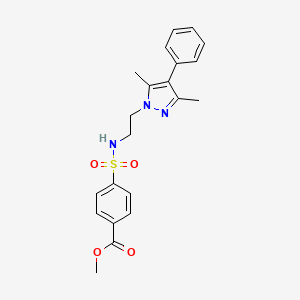

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2502807.png)

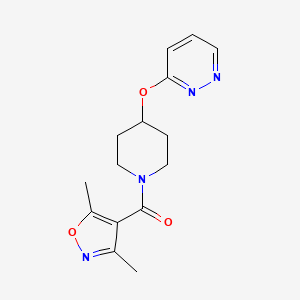

![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)

![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)

![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)